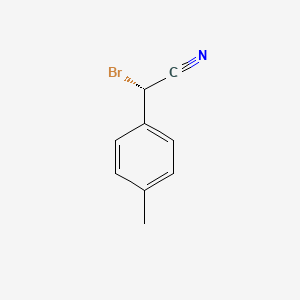
(S)-2-Bromo-2-(p-tolyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL is an organic compound characterized by the presence of a bromine atom, a methyl group attached to a phenyl ring, and an acetonitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL typically involves the bromination of (S)-A-(4-METHYL PHENYL)-ACETONITRIL. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of (S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming (S)-A-(4-METHYL PHENYL)-ACETONITRIL.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields (S)-A-HYDROXY-A-(4-METHYL PHENYL)-ACETONITRIL, while reduction with sodium borohydride produces (S)-A-(4-METHYL PHENYL)-ACETONITRIL.
Applications De Recherche Scientifique
(S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL exerts its effects involves interactions with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the acetonitrile group can engage in nucleophilic interactions. These interactions can affect various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-A-BROMO-A-(4-CHLORO PHENYL)-ACETONITRIL
- (S)-A-BROMO-A-(4-FLUORO PHENYL)-ACETONITRIL
- (S)-A-BROMO-A-(4-METHOXY PHENYL)-ACETONITRIL
Uniqueness
(S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds. This structural feature can lead to differences in physical properties, chemical behavior, and biological activity.
Propriétés
Formule moléculaire |
C9H8BrN |
|---|---|
Poids moléculaire |
210.07 g/mol |
Nom IUPAC |
(2S)-2-bromo-2-(4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H8BrN/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9H,1H3/t9-/m1/s1 |
Clé InChI |
YBIQPQMYTPHDFH-SECBINFHSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@@H](C#N)Br |
SMILES canonique |
CC1=CC=C(C=C1)C(C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


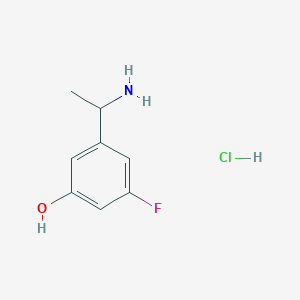
![4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one](/img/structure/B13829868.png)
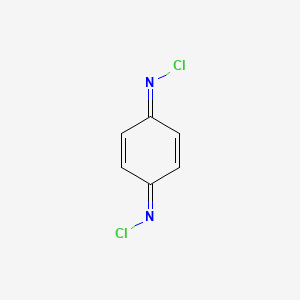
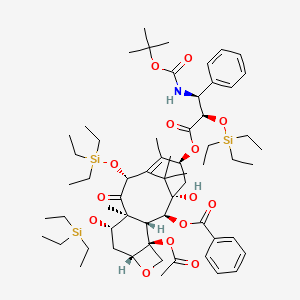
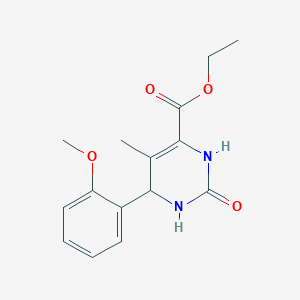
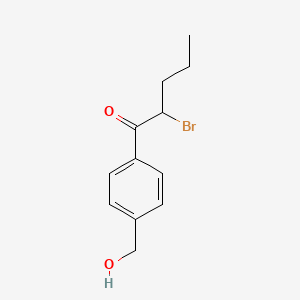
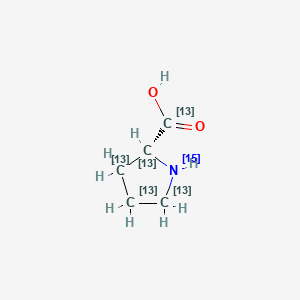
![1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI)](/img/structure/B13829894.png)
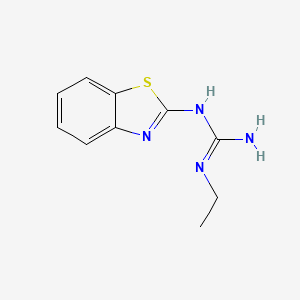
![N-(2-Aminoethyl)-N'-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-YL]ethyl]ethylenediamine](/img/structure/B13829909.png)

![1-[(2R)-Butan-2-yl]-4-fluorobenzene](/img/structure/B13829921.png)
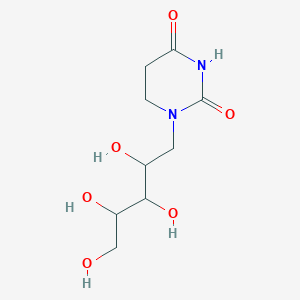
![3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole](/img/structure/B13829935.png)
